molecular formula C13H9N3O3S B2595296 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-cyanothiophen-2-yl)urea CAS No. 1219903-34-0

1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-cyanothiophen-2-yl)urea

Cat. No.: B2595296
CAS No.: 1219903-34-0
M. Wt: 287.29
InChI Key: OASOOFGHJCGFFD-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-cyanothiophen-2-yl)urea is a synthetic organic compound that features a benzo[d][1,3]dioxole moiety and a cyanothiophene group linked by a urea bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-cyanothiophen-2-yl)urea typically involves the following steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the Cyanothiophene Group: The cyanothiophene group can be synthesized by the reaction of thiophene with cyanogen bromide in the presence of a base.

    Coupling Reaction: The final step involves the coupling of the benzo[d][1,3]dioxole moiety with the cyanothiophene group using a urea linkage. This can be done by reacting the appropriate isocyanate with the amine derivative of the cyanothiophene group under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-cyanothiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-cyanothiophen-2-yl)urea can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may have potential as a pharmacophore for the development of new drugs. Its structural features could be exploited to design molecules with specific biological activities, such as enzyme inhibitors or receptor agonists/antagonists.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-cyanothiophen-2-yl)urea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system .

Comparison with Similar Compounds

Similar Compounds

    1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-cyanophenyl)urea: Similar structure but with a phenyl group instead of a thiophene group.

    1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-cyanopyridin-2-yl)urea: Similar structure but with a pyridine group instead of a thiophene group.

Uniqueness

1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-cyanothiophen-2-yl)urea is unique due to the presence of both the benzo[d][1,3]dioxole and cyanothiophene groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(3-cyanothiophen-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O3S/c14-6-8-3-4-20-12(8)16-13(17)15-9-1-2-10-11(5-9)19-7-18-10/h1-5H,7H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASOOFGHJCGFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=C(C=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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